molecular formula C17H24N2O B14612707 1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl- CAS No. 60390-49-0

1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-

Cat. No.: B14612707
CAS No.: 60390-49-0
M. Wt: 272.4 g/mol
InChI Key: TVQQCEJKCJURCU-UHFFFAOYSA-N
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Description

1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl- is a complex organic compound with a unique structure that combines a butanone backbone with a hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of a butanone derivative with a hexahydropyrrolo[1,2-a]pyrazine precursor, followed by the introduction of a phenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-: This compound shares a similar core structure but lacks the butanone and phenyl groups.

    Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: Another related compound with a similar hexahydropyrrolo[1,2-a]pyrazine structure.

Uniqueness

1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

60390-49-0

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-phenylbutan-1-one

InChI

InChI=1S/C17H24N2O/c20-17(15-6-2-1-3-7-15)9-5-10-18-12-13-19-11-4-8-16(19)14-18/h1-3,6-7,16H,4-5,8-14H2

InChI Key

TVQQCEJKCJURCU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=CC=C3

Origin of Product

United States

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